2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzofuran and thiadiazole compounds. These products can be further utilized in different applications .
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and thiadiazole-containing compounds. Examples include:
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Various substituted benzofuran and thiadiazole derivatives .
Uniqueness
What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of the benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O2S2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2S2/c1-4-7-23-17-20-19-16(24-17)18-14(21)8-12-9-22-15-11(3)10(2)5-6-13(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,18,19,21) |
InChI Key |
FRBFBMQCSMXDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
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